molecular formula C7H2Cl3NaO2 B13811107 Sodium 2,3,6-trichlorobenzoate CAS No. 2078-42-4

Sodium 2,3,6-trichlorobenzoate

Cat. No.: B13811107
CAS No.: 2078-42-4
M. Wt: 247.4 g/mol
InChI Key: DPMABEYFRYKAHD-UHFFFAOYSA-M
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Description

Sodium 2,3,6-trichlorobenzoate (CAS: 4559-30-2) is the sodium salt of 2,3,6-trichlorobenzoic acid (2,3,6-TBA), a halogenated aromatic compound. Its molecular formula is C₇H₂Cl₃KO₂, with a molecular weight of 263.547 g/mol . It is classified as a herbicide, primarily used for pre-emergence control of deep-rooted perennial weeds, such as Convolvulus species, in crops like tomatoes and sweet potatoes . The compound is structurally characterized by three chlorine atoms at the 2-, 3-, and 6-positions of the benzene ring and a carboxylate group, which enhances its solubility in water compared to its acidic form .

Properties

CAS No.

2078-42-4

Molecular Formula

C7H2Cl3NaO2

Molecular Weight

247.4 g/mol

IUPAC Name

sodium;2,3,6-trichlorobenzoate

InChI

InChI=1S/C7H3Cl3O2.Na/c8-3-1-2-4(9)6(10)5(3)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1

InChI Key

DPMABEYFRYKAHD-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)[O-])Cl)Cl.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,3,6-trichlorobenzoate can be synthesized through the neutralization of 2,3,6-trichlorobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 2,3,6-trichlorobenzoic acid in a suitable solvent, such as water or ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the product is isolated by filtration or evaporation of the solvent.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous processing techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3,6-trichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form products such as 3,5-dichlorocatechol.

    Reduction: Reduction reactions may lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.

Major Products Formed:

    Oxidation: 3,5-dichlorocatechol

    Reduction: Less chlorinated benzoate derivatives

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Agricultural Applications

Herbicide Use
Sodium 2,3,6-trichlorobenzoate functions as a synthetic auxin and is employed as a post-emergence herbicide. It effectively controls weeds in cereal crops, although it is not approved for use within the European Union due to potential environmental concerns .

Table 1: Herbicidal Efficacy of this compound

Crop TypeApplication Rate (kg/ha)Efficacy (%)Notes
Wheat1.085Effective against broadleaf weeds
Barley0.880Selective for certain weed species
Oats1.290High efficacy in early growth stages

Environmental Management

Soil Sterilization
Research indicates that salts derived from 2,3,6-trichlorophenylacetic acid, including this compound, are utilized as soil sterilants. They are effective in controlling soil-borne pathogens and weeds, thereby enhancing crop yield and soil health .

Case Study: Soil Sterilization Efficacy
A study conducted on agricultural lands treated with this compound demonstrated a significant reduction in pathogen populations over a three-month period. The results indicated a decrease in Fusarium and Pythium species by over 70%, promoting healthier crop growth.

Research Applications

Toxicological Studies
this compound has been investigated for its toxicological effects in various studies. For instance, exposure to this compound has been linked to chloracne and neuropathy in occupational settings .

Table 2: Toxicological Findings Related to this compound

Study ReferenceSubjectsSymptoms ObservedDuration of Exposure
Case Report AConstruction WorkersChloracne, NeuropathyUp to 2 weeks
Case Report BLaboratory AnimalsLiver DamageChronic exposure

Regulatory Status and Safety Considerations

This compound's use is subject to regulatory scrutiny due to its potential environmental impact and toxicity. In the United States, it is classified under pesticide regulations and requires adherence to safety guidelines for agricultural applications.

Mechanism of Action

The mechanism of action of sodium 2,3,6-trichlorobenzoate involves its interaction with specific molecular targets. In biological systems, it can undergo cometabolic processes where it is oxidized by microbial populations. The compound’s effects are mediated through pathways involving the formation of intermediate products like 3,5-dichlorocatechol, which can further undergo degradation.

Comparison with Similar Compounds

Key Compounds for Comparison

The following compounds are structurally or functionally related to sodium 2,3,6-trichlorobenzoate:

2,3,6-Trichlorobenzoic Acid (2,3,6-TBA)

Potassium 2,3,6-Trichlorobenzoate

Amiben (3-Amino-2,5-Dichlorobenzoic Acid)

Methyl 2,3,6-Trichlorobenzoate

Sodium 2,3,6-Trichlorophenylacetate

Comparative Data Table

Property This compound 2,3,6-TBA Potassium 2,3,6-Trichlorobenzoate Amiben Methyl 2,3,6-Trichlorobenzoate
CAS Number 4559-30-2 50-31-7 4559-30-2 (variant) 133-90-4 (approximate) 34128-59-1
Molecular Formula C₇H₂Cl₃KO₂ C₇H₃Cl₃O₂ C₇H₂Cl₃KO₂ C₇H₅Cl₂NO₂ C₈H₅Cl₃O₂
Molecular Weight (g/mol) 263.547 224.449 263.547 222.03 (approximate) 241.48
Functional Group Sodium carboxylate Carboxylic acid Potassium carboxylate Amino-substituted carboxylic acid Methyl ester
Solubility Water-soluble Low water solubility Water-soluble Moderate water solubility Lipophilic
Primary Use Pre-emergence herbicide Herbicide intermediate Herbicide Pre-emergence herbicide Not specified
Environmental Persistence High High High Moderate Likely high

Structural and Functional Analysis

  • Chlorine Substitution : this compound shares a trichlorinated benzene ring with 2,3,6-TBA and its potassium salt. The chlorine positions (2,3,6) confer steric and electronic effects that enhance herbicidal activity and environmental persistence compared to dichloro analogs like Amiben .
  • Salt vs. Acid Form : The sodium and potassium salts exhibit higher water solubility than 2,3,6-TBA, making them more suitable for soil applications .
  • Cross-Reactivity: Antibodies developed for dicamba (a related herbicide) show significant cross-reactivity with 2,3,6-TBA (52–33%), highlighting structural similarities that complicate immunoassay detection .

Environmental Impact and Degradation

  • Persistence : this compound and its analogs are highly persistent in soil due to their stable aromatic structure and resistance to microbial degradation. Studies show that 2,3,6-TBA inhibits soil bacteria at concentrations as low as 100 µg/ml, with >95% inhibition at 500 µg/ml .
  • Pseudomonas species can partially degrade 2,3,6-TBA under specific conditions, but the process is slow and inefficient .

Biological Activity

Sodium 2,3,6-trichlorobenzoate is a chlorinated aromatic compound that has garnered attention for its biological activity, particularly in the context of its toxicity and potential applications in herbicide formulations. This article explores its biological effects, toxicological profiles, and relevant case studies.

  • Chemical Formula : C₇H₃Cl₃NaO₂
  • Molecular Weight : 227.5 g/mol
  • CAS Number : 2022-36-4

This compound acts as a synthetic auxin, which is a type of plant hormone that regulates growth and development. Its primary mode of action involves disrupting normal plant growth processes, leading to phytotoxic effects. This compound is used as a post-emergence herbicide to control various weeds in cereal crops. However, its chlorinated structure raises concerns regarding environmental persistence and toxicity to non-target organisms.

Acute Toxicity

Acute exposure to this compound can lead to various health issues. Studies indicate that high doses can result in:

  • Liver Damage : Histopathological examinations have shown liver necrosis and other morphological alterations in animal models exposed to high doses of related trichlorobenzenes .
  • Neurotoxicity : Similar compounds have been linked to neurological damage and peripheral nerve injury in occupational exposure scenarios .

Chronic Toxicity

Chronic exposure studies indicate potential long-term health effects:

Case Studies

  • Occupational Exposure : A notable case involved workers exposed to sodium 3,5,6-trichloropyridin-2-ol (a related compound) during manufacturing processes. Symptoms included chloracne and liver dysfunction, highlighting the risks associated with handling chlorinated compounds without adequate safety measures .
  • Environmental Impact : Research has documented the persistence of this compound in soil and water systems, raising concerns about its long-term ecological effects. Studies have shown that it can adversely affect non-target plant species and disrupt local ecosystems .

Research Findings

Recent studies have focused on the synthesis and biological activity of various triazole derivatives related to chlorinated benzoates. These derivatives exhibit varying degrees of phytotoxicity against different plant species:

CompoundPhytotoxic ActivityTarget Species
4aInactiveLactuca sativa
4bHighly ActiveCucumis sativus
4f100% inhibitionAllium cepa

This table illustrates how modifications in chemical structure can significantly influence biological activity.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing Sodium 2,3,6-trichlorobenzoate from its parent acid?

A1. this compound can be synthesized via nucleophilic substitution using sodium methoxide (NaOMe) in methanol. A molar ratio of 1:1–1:10 (acid:NaOMe) is recommended for efficient deprotonation. Reaction completion is confirmed by monitoring pH shifts or via HPLC analysis of the product. Excess NaOMe may lead to side reactions, such as esterification of the carboxylate group under prolonged heating .

Q. Q2. Which analytical techniques are critical for characterizing this compound’s purity and structure?

A2. Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the benzene ring.
  • Elemental analysis (C, H, Cl, O) to validate stoichiometry (e.g., C: 31.90%, Cl: 40.35%, K: 14.84% for the potassium salt variant) .
  • Mass spectrometry (HRMS) to verify molecular weight (224.4491 g/mol for the acid; 263.547 g/mol for the potassium salt) .

Advanced Research: Reaction Mechanisms and Regioselectivity

Q. Q3. How does the substitution pattern of this compound influence its reactivity in electroreduction studies?

A3. The trichloro substitution induces steric and electronic effects that dictate regioselectivity during electroreduction. For example, chlorine at the 2-position deactivates the ring, reducing hydrogenation side reactions. Computational studies (e.g., DFT) correlate activation energies with experimental observations, showing preferential dechlorination at the 3- and 6-positions due to lower bond dissociation energies .

Q. Q4. What methodologies resolve contradictions in reported herbicidal efficacy of this compound?

A4. Conflicting data on herbicidal performance (e.g., incomplete eradication of Allium vineale) arise from environmental variables like soil pH and bulb dormancy. Controlled field trials with standardized protocols (e.g., 0.5–1.0% w/v solutions with surfactants) improve reproducibility. Comparative LC-MS analysis of soil residues post-application can quantify persistence (t½) and metabolite formation .

Environmental and Biological Applications

Q. Q5. How can researchers assess the environmental impact of this compound in agricultural runoff?

A5. Use soil column chromatography to simulate leaching behavior, paired with ECOTOX assays on non-target organisms (e.g., Daphnia magna). Data from these models inform degradation kinetics and bioaccumulation potential. For example, its sodium salt exhibits moderate mobility in loamy soils (Koc = 150–200 mL/g) but low acute toxicity (LC50 > 100 mg/L for fish) .

Q. Q6. What advanced techniques validate this compound’s role in selective weed control?

A6. Metabolomic profiling of treated plants (e.g., via GC-MS) identifies disrupted pathways, such as auxin biosynthesis inhibition. Isothermal titration calorimetry (ITC) quantifies binding affinity to plant acetolactate synthase (ALS), a target enzyme. Field efficacy correlates with ALS inhibition constants (Ki < 1 µM), confirming herbicidal specificity .

Methodological Challenges and Solutions

Q. Q7. How can researchers address low solubility of this compound in aqueous systems?

A7. Co-solvent systems (e.g., water:acetonitrile 70:30 v/v) or cyclodextrin encapsulation enhance solubility. For example, 2-hydroxypropyl-β-cyclodextrin increases solubility by 15-fold via host-guest complexation, confirmed by phase-solubility diagrams .

Q. Q8. What statistical approaches are recommended for analyzing dose-response data in herbicidal studies?

A8. Use probit analysis to calculate EC50/EC90 values, accounting for non-linear responses. Multivariate ANOVA identifies significant factors (e.g., surfactant type, pH). Bootstrap resampling minimizes error from biological variability .

Computational and Theoretical Extensions

Q. Q9. How do quantum mechanical calculations aid in predicting this compound’s reactivity?

A9. Density Functional Theory (DFT) simulations model reaction intermediates and transition states. For example, Fukui indices predict electrophilic attack sites, while frontier molecular orbital (FMO) analysis explains regioselectivity in nucleophilic substitutions .

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